2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate
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Overview
Description
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate typically involves multiple steps:
Formation of Pyrrolidine-1-carbonyl Intermediate: This can be achieved by reacting pyrrolidine with a suitable acylating agent.
Thioether Formation: The intermediate is then reacted with a thiol compound to form the thioether linkage.
Benzoate Esterification: Finally, the thioether intermediate is esterified with benzoic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and benzoate groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities.
Thioether Compounds: Molecules containing thioether linkages, such as certain antibiotics and antifungal agents.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate.
Uniqueness
2-((2-(Pyrrolidine-1-carbonyl)phenyl)thio)ethyl benzoate is unique due to its combination of a pyrrolidine ring, a thioether linkage, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21NO3S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[2-(pyrrolidine-1-carbonyl)phenyl]sulfanylethyl benzoate |
InChI |
InChI=1S/C20H21NO3S/c22-19(21-12-6-7-13-21)17-10-4-5-11-18(17)25-15-14-24-20(23)16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2 |
InChI Key |
IOBCMYASGYFMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2SCCOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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